4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
This compound is a cyclopenta[d]pyrimidin-2(5H)-one derivative featuring a piperidine-linked thioether group at position 4 and a pyridin-2-ylmethyl substituent at position 1. Its core structure integrates a bicyclic framework with a pyrimidinone ring fused to a cyclopentane moiety, which is critical for conformational rigidity and interactions with biological targets. The piperidine and pyridinyl groups enhance solubility and modulate receptor binding, making it a candidate for pharmacological applications, particularly in oncology and neurology .
Properties
IUPAC Name |
4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-18(23-11-4-1-5-12-23)14-27-19-16-8-6-9-17(16)24(20(26)22-19)13-15-7-2-3-10-21-15/h2-3,7,10H,1,4-6,8-9,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAKTSILPKLMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 355.4 g/mol. The structure includes a cyclopentapyrimidine core, which is known for various biological activities, particularly in medicinal chemistry.
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit moderate to strong antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Similar compounds have shown potential as COX-II inhibitors, which are significant in treating inflammatory diseases.
The biological activity of this compound can be attributed to the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially affecting COX-I and COX-II activity.
- Receptor Modulation : It may interact with various receptors involved in pain and inflammation, thereby modulating physiological responses.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of related compounds derived from the same scaffold. The results indicated that certain analogs exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .
Study 2: COX-II Inhibition
Research on structurally similar compounds revealed that they could act as selective COX-II inhibitors. For instance, one derivative demonstrated an IC50 value of 0.52 µM against COX-II, showing enhanced selectivity compared to standard drugs like Celecoxib . This suggests that modifications to the piperidine moiety can enhance anti-inflammatory properties.
Study 3: In Vivo Anti-inflammatory Activity
In vivo studies have demonstrated that compounds with similar structures can reduce inflammation significantly. One study reported a reduction in paw edema by up to 64% in animal models treated with these compounds .
Data Tables
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility: Cyclopenta[d]pyrimidinones are efficiently synthesized via Biginelli-type reactions (yields >84%) using PEG/AlCl₃ catalysts, suggesting scalable production .
- Therapeutic Potential: The combination of pyrimidinone rigidity and piperidine’s pharmacokinetic benefits positions this compound as a dual-action agent for oxidative stress-related disorders and kinase-driven cancers .
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves a multi-step approach leveraging cyclocondensation and thioether formation. A one-pot strategy using dihydropyrimidinone scaffolds (similar to methods for dihydropyrimidine-2(1H)-one derivatives) is effective, with catalytic p-toluenesulfonic acid facilitating cyclization and thiourea incorporation . Purification via column chromatography (e.g., using dichloromethane/methanol gradients) and recrystallization in ethanol ensures >95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation?
Key methods include:
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrimidinone core, piperidinyl, and pyridinylmethyl groups. Aromatic protons in pyridine (δ 8.2–8.5 ppm) and cyclopenta[d]pyrimidinone (δ 6.8–7.1 ppm) are diagnostic .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .
Q. What in vitro assays are suitable for initial pharmacological screening?
Prioritize assays aligned with structural analogs:
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Antitumor screening : MTT assays using human cancer cell lines (e.g., HepG2, MCF-7) at 10–100 μM concentrations .
Advanced Research Questions
Q. How can reaction yields for the thioether linkage be optimized?
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) to enhance thiourea coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions .
- Temperature control : Maintain 80–90°C during cyclocondensation to balance reaction rate and byproduct formation .
Q. How to resolve ambiguities in NMR spectra caused by tautomerism?
- Variable-temperature NMR : Monitor proton shifts (e.g., NH or carbonyl groups) across 25–60°C to identify tautomeric equilibria .
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated for sulfanyl acetic acid derivatives .
Q. How to design in vivo studies considering pharmacokinetic properties?
- Computational ADMET prediction : Use tools like SwissADME to assess logP (ideally 2–3), topological polar surface area (<140 Ų), and CYP450 interactions .
- Acute toxicity models : Dose escalation in rodents (10–200 mg/kg) with histopathological and serum biochemical analysis .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities?
- Assay variability : Compare MIC values under standardized CLSI guidelines for antimicrobial studies vs. non-standardized protocols.
- Cell line specificity : Verify cytotoxicity using multiple cell lines (e.g., primary vs. metastatic cancer cells) to rule out lineage-dependent effects .
- Solubility artifacts : Use DMSO controls (<1% v/v) to confirm activity is not solvent-mediated .
Methodological Recommendations
- Synthetic scalability : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Crystallography : Collaborate with synchrotron facilities for high-resolution data collection on microcrystalline samples .
- Bioavailability enhancement : Explore prodrug strategies (e.g., esterification of hydroxyl groups) to improve aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
